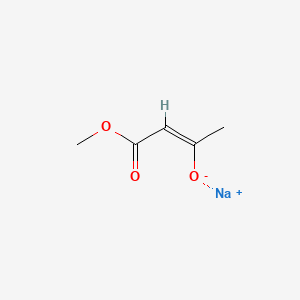
Sodium methyl acetoacetate
Overview
Description
Sodium methyl acetoacetate is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 138.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium methyl acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium methyl acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
McGaw and Woolley (1979) investigated its role in biosynthesis, specifically in the formation of hygrine, a precursor in plant biosynthesis, highlighting acetoacetate's biochemical importance (McGaw & Woolley, 1979).
Burdon and McLoughlin (1964) explored the use of sodium in promoting Claisen ester condensation, a chemical reaction process, with acetoacetates playing a crucial role (Burdon & McLoughlin, 1964).
Osawa et al. (2017) studied the effect of sodium ions on enantio-differentiating hydrogenation of methyl acetoacetate, demonstrating its significance in catalytic processes (Osawa, Tanabe, & Fujiwara, 2017).
Shi et al. (2013) researched a sodium chlorite–iodine–methyl acetoacetate chemical oscillatory reaction, contributing to the understanding of chemical kinetics and reaction dynamics (Shi et al., 2013).
Osawa et al. (2000) focused on the enantio-differentiating hydrogenation of methyl acetoacetate, showcasing its applications in asymmetric synthesis (Osawa, Ozawa, Harada, & Takayasu, 2000).
Chen et al. (2006) also studied the enantio-selective hydrogenation of methyl acetoacetate, contributing to the development of efficient catalytic processes (Chen et al., 2006).
Zimmerman and Hülsmann (1966) discussed the impact of acetoacetate on cell membrane permeability, providing insights into its biological effects (Zimmerman & Hülsmann, 1966).
Nath and Bhattathiry (1955) examined the reaction of acetoacetate with alloxan, contributing to our understanding of biochemical interactions (Nath & Bhattathiry, 1955).
Osawa et al. (2001) again studied the enantio-differentiating hydrogenation of methyl acetoacetate, focusing on the durability of catalysts in repeated use (Osawa, Sakai, Harada, & Takayasu, 2001).
Thaler et al. (2010) investigated the neuroprotective effects of acetoacetate, suggesting its potential in treating neurodegenerative disorders (Thaler et al., 2010).
properties
IUPAC Name |
sodium;(Z)-4-methoxy-4-oxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFXRQPPDCUQY-LNKPDPKZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium methyl acetoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



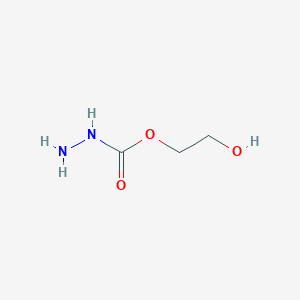


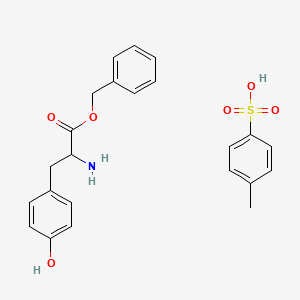



![3-(3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B7798939.png)
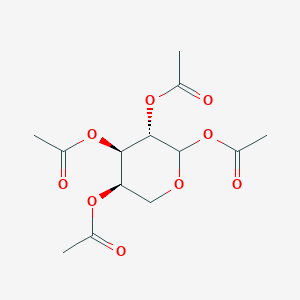
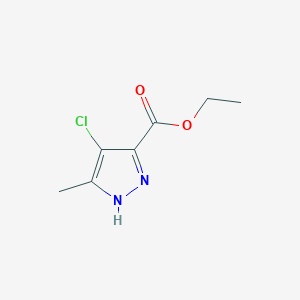
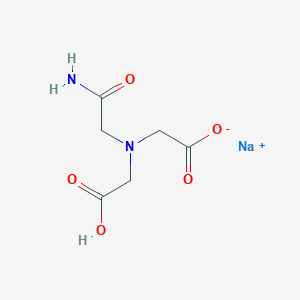

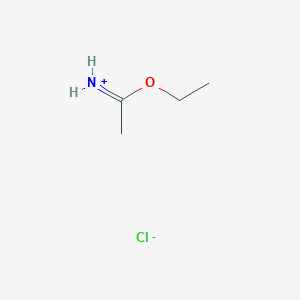
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid](/img/structure/B7798997.png)